molecular formula C10H14ClN B7799894 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride

1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B7799894
M. Wt: 183.68 g/mol
InChI Key: DETWFIUAXSWCIK-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride is a chemical compound with the molecular formula C10H13N·HCl. It is a derivative of naphthylamine, where the naphthalene ring is partially hydrogenated. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride can be synthesized through the reduction of 1-naphthylamine. One common method involves the use of sodium in boiling amyl alcohol to reduce the unsubstituted ring, yielding the tetrahydro derivative . The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes followed by purification steps to obtain the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Further reduction can lead to the formation of fully hydrogenated naphthalene derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Sodium in boiling amyl alcohol is used for the initial reduction.

    Substitution: Various electrophiles can be used for substitution reactions at the amino group.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Substituted naphthylamine derivatives.

Mechanism of Action

The mechanism of action of 1-naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets can vary depending on the application and the specific derivatives used.

Comparison with Similar Compounds

1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrogenation pattern and its applications in chiral synthesis and enantiomeric separation.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWFIUAXSWCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2217-40-5 (Parent)
Record name 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3459-02-7
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3459-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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